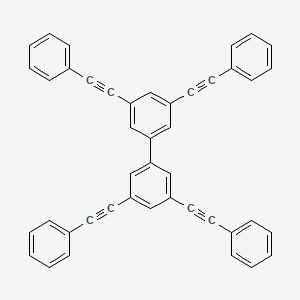
3,3',5,5'-Tetrakis(phenylethynyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding phenylethyl derivatives.
Substitution: The phenylethynyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation using bromine or nucleophilic substitution using sodium amide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce phenylethyl derivatives.
Applications De Recherche Scientifique
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Molecular Architecture: Serves as a building block for the construction of complex molecular structures in supramolecular chemistry.
Catalysis: Investigated for its potential use as a ligand in catalytic reactions.
Mécanisme D'action
The mechanism by which 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl exerts its effects is primarily related to its electronic structure The phenylethynyl groups contribute to the conjugation and electron delocalization within the molecule, enhancing its electronic properties This makes it suitable for applications in organic electronics and materials science
Comparaison Avec Des Composés Similaires
- 3,3’,5,5’-Tetrakis(1-methylethyl)biphenyl-4,4’-diol
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- 3,3’,5,5’-Tetrakis(benzimidazol-2-yl)biphenyl
Comparison: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is unique due to its multiple phenylethynyl groups, which provide enhanced conjugation and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring high electronic conductivity and stability.
Propriétés
Numéro CAS |
478070-32-5 |
|---|---|
Formule moléculaire |
C44H26 |
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
1-[3,5-bis(2-phenylethynyl)phenyl]-3,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C44H26/c1-5-13-35(14-6-1)21-25-39-29-40(26-22-36-15-7-2-8-16-36)32-43(31-39)44-33-41(27-23-37-17-9-3-10-18-37)30-42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H |
Clé InChI |
MCMAWMOESDGLBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



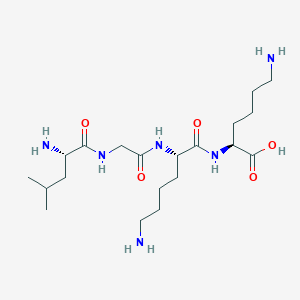
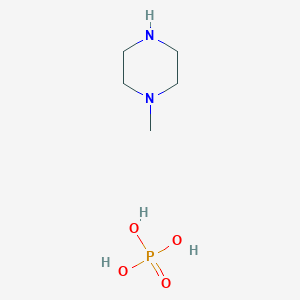
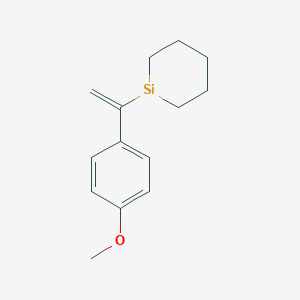

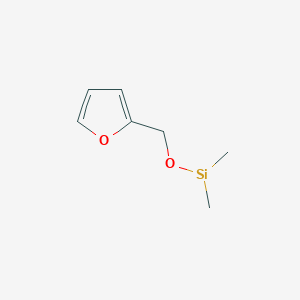
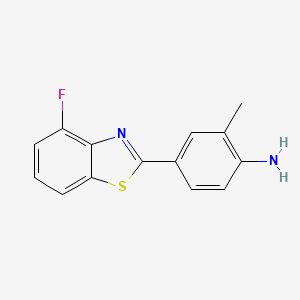
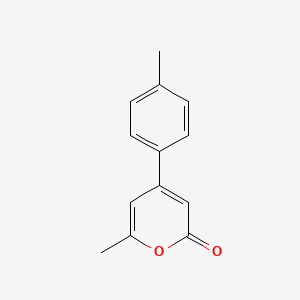
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)
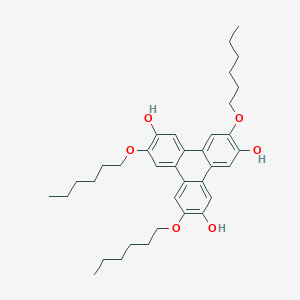

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
